molecular formula C12H20F3NO3S B6795642 N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide

N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide

Cat. No.: B6795642
M. Wt: 315.35 g/mol
InChI Key: IFKFJCCLCOSGGQ-YVNMAJEFSA-N
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Description

N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules. The presence of the oxan-3-yl group further enhances its chemical versatility.

Properties

IUPAC Name

N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3S/c13-12(14,15)9-3-5-11(6-4-9)20(17,18)16-10-2-1-7-19-8-10/h9-11,16H,1-8H2/t9?,10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKFJCCLCOSGGQ-YVNMAJEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NS(=O)(=O)C2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)NS(=O)(=O)C2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of a cyclohexane precursor . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group into amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[(3S)-oxan-3-yl]-4-methylcyclohexane-1-sulfonamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide: Contains a benzene ring instead of a cyclohexane ring, which can alter its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in N-[(3S)-oxan-3-yl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide makes it unique compared to similar compounds. This group significantly influences the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various research and industrial applications .

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